molecular formula C16H25NO B1438158 3-{[4-(sec-Butyl)phenoxy]methyl}piperidine CAS No. 946724-90-9

3-{[4-(sec-Butyl)phenoxy]methyl}piperidine

Cat. No.: B1438158
CAS No.: 946724-90-9
M. Wt: 247.38 g/mol
InChI Key: VLCUYWIAVUHSMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(sec-Butyl)phenoxy]methyl}piperidine typically involves the reaction of 4-(sec-butyl)phenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with the piperidine ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(sec-Butyl)phenoxy]methyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium

    Reduction: H2 gas with Pd/C catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Scientific Research Applications

3-{[4-(sec-Butyl)phenoxy]methyl}piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[4-(sec-Butyl)phenoxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(sec-Butyl)phenoxy]methyl}piperidine: A closely related compound with similar structural features.

    3-{[4-(tert-Butyl)phenoxy]methyl}piperidine: Another analog with a tert-butyl group instead of a sec-butyl group.

    3-{[4-(iso-Butyl)phenoxy]methyl}piperidine: An isomer with an iso-butyl group.

Uniqueness

3-{[4-(sec-Butyl)phenoxy]methyl}piperidine is unique due to its specific sec-butyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .

Properties

IUPAC Name

3-[(4-butan-2-ylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-3-13(2)15-6-8-16(9-7-15)18-12-14-5-4-10-17-11-14/h6-9,13-14,17H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCUYWIAVUHSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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